molecular formula C28H22N4O2 B2494817 N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 361167-18-2

N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Cat. No. B2494817
CAS RN: 361167-18-2
M. Wt: 446.51
InChI Key: VOFKISXHJMUFPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide and related compounds involves multiple steps, including C–C and C–N bond formation. A notable method includes the one-pot synthesis approach, utilizing water as a solvent for its environmental benefits. This process is characterized by its simplicity, efficiency, and the avoidance of metal catalysts, highlighting the move towards greener chemistry practices (Yadav, Vagh, & Jeong, 2020).

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. For instance, the crystal structure analysis of similar compounds reveals the importance of specific spatial arrangements for their efficacy. These analyses often involve determining the crystal system, space group, and cell dimensions, which can influence the compounds' interactions with biological targets (Lu et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide compounds involves interactions that are pivotal for their pharmacological profiles. This includes their ability to undergo specific reactions, such as alkylation, which can modify their structure and enhance their biological activities. The study of these reactions not only informs on their chemical properties but also on their potential as therapeutic agents (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

properties

IUPAC Name

N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O2/c1-18-10-15-25-24(16-18)26(19-6-3-2-4-7-19)32-28(31-25)30-22-9-5-8-20(17-22)27(34)29-21-11-13-23(33)14-12-21/h2-17,33H,1H3,(H,29,34)(H,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFKISXHJMUFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)NC5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

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